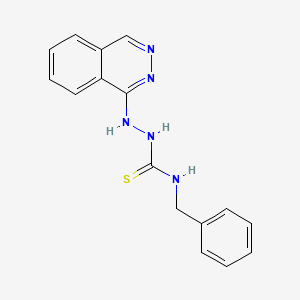

Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)-

Description

Hydrazinecarbothioamide derivatives are a class of thiourea analogs characterized by a hydrazine backbone linked to a thiocarbamoyl group. The compound Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- features a phthalazine moiety (a bicyclic aromatic heterocycle) at the 2-position and a benzyl (phenylmethyl) group at the N-terminus. Such derivatives are typically synthesized via condensation reactions between substituted hydrazines and isothiocyanates or aldehydes, followed by cyclization or functionalization . Key characterization methods include $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, mass spectrometry, and X-ray crystallography .

The benzyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

CAS No. |

61051-55-6 |

|---|---|

Molecular Formula |

C16H15N5S |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

1-benzyl-3-(phthalazin-1-ylamino)thiourea |

InChI |

InChI=1S/C16H15N5S/c22-16(17-10-12-6-2-1-3-7-12)21-20-15-14-9-5-4-8-13(14)11-18-19-15/h1-9,11H,10H2,(H,19,20)(H2,17,21,22) |

InChI Key |

KZAPTMDJXZLOTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NNC2=NN=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Hydrazinecarbothioamide Core

- Starting Materials: Hydrazine hydrate and phenyl isothiocyanate or related thiocarbamoyl precursors.

- Reaction Conditions: Typically carried out in ethanol or methanol under reflux.

- Mechanism: Nucleophilic attack of hydrazine on the isothiocyanate group forms the hydrazinecarbothioamide intermediate.

N-(Phenylmethyl) Substitution

- Method: Alkylation of hydrazinecarbothioamide with benzyl halides (e.g., benzyl bromide).

- Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate) in polar solvents such as ethanol or DMF.

- Temperature: Mild heating (50–100°C) for several hours to ensure complete substitution.

- Outcome: Formation of N-(phenylmethyl)hydrazinecarbothioamide.

Introduction of the 2-(1-phthalazinyl) Group

- Approach: Coupling of the N-(phenylmethyl)hydrazinecarbothioamide with phthalazinone derivatives.

- Reagents: Phthalazin-1-yl halides or activated phthalazinone intermediates.

- Catalysts/Additives: Bases such as cesium carbonate or sodium hydroxide; phase transfer catalysts like tetra(n-butyl)ammonium hydrogensulfate may be used.

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone.

- Temperature and Time: Typically 20–100°C for 2–12 hours depending on the reactivity of substrates.

- Purification: Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Hydrazine hydrate + Phenyl isothiocyanate | Reflux in ethanol, 4–6 h | Hydrazinecarbothioamide intermediate | 75–85 |

| 2 | Intermediate + Benzyl bromide + NaOH | Ethanol, 60°C, 6 h | N-(phenylmethyl)hydrazinecarbothioamide | 70–80 |

| 3 | N-(phenylmethyl)hydrazinecarbothioamide + Phthalazin-1-yl halide + Cs2CO3 | DMF, 100°C, 2 h | Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- | 60–75 |

Research Findings and Optimization Notes

- Base Selection: Cesium carbonate and sodium hydroxide are effective bases for the alkylation and coupling steps, with cesium carbonate often providing higher yields due to better solubility and reactivity in DMF.

- Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity and facilitate substitution reactions, improving yields and reaction rates.

- Temperature Control: Elevated temperatures (80–100°C) accelerate coupling but require careful monitoring to avoid decomposition.

- Phase Transfer Catalysts: Use of tetra(n-butyl)ammonium hydrogensulfate can improve reaction efficiency in biphasic systems.

- Purification: Flash chromatography with hexane/ethyl acetate mixtures is effective for isolating pure product.

Comparative Table of Preparation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Base | NaOH | Cs2CO3 | NaOH + Phase Transfer Catalyst |

| Solvent | Ethanol | DMF | Toluene/Water biphasic |

| Temperature | 60°C | 100°C | 20°C (room temp) |

| Reaction Time | 6 h | 2 h | 12 h |

| Yield (%) | 70–80 | 60–75 | 32 (lower yield) |

| Notes | Simple alkylation | Efficient coupling | Mild conditions, longer time |

Chemical Reactions Analysis

N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phthalazinone derivatives, while reduction reactions can produce hydrazine derivatives .

Scientific Research Applications

N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has been studied for its antimicrobial and antitumor activities . In medicine, phthalazine derivatives, including N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide, are known for their potential as antihypertensive agents and serotonin reuptake inhibitors . Additionally, this compound has applications in the pharmaceutical industry as a precursor for the synthesis of drugs with interesting pharmacological properties .

Mechanism of Action

The mechanism of action of N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and p38MAP kinase . These interactions result in the modulation of various biological processes, such as inflammation and cell proliferation . The compound’s ability to bind to gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels also contributes to its pharmacological effects .

Comparison with Similar Compounds

Core Modifications

- Phthalazine vs. Triazole/Benzimidazole : Replacing phthalazine with 1,2,3-triazole (e.g., ) or benzimidazole () alters electronic density and hydrogen-bonding capacity. Triazole derivatives exhibit moderate yields (e.g., 88% in ), while benzimidazole analogs require nucleophilic aromatic substitution for synthesis .

- Benzyl vs. Aryl Groups : N-Benzyl substitution (hypothetical in the target compound) contrasts with N-aryl groups (e.g., chlorophenyl, methoxyphenyl). shows N-(3-chlorophenyl) derivatives with yields >80%, while N-(4-methoxyphenyl) analogs in achieve 86–94% yields, suggesting electron-donating groups may enhance reaction efficiency .

Physicochemical Properties

Melting Points

Melting points correlate with crystallinity and intermolecular interactions:

Spectroscopic Profiles

- NMR Shifts : The N-benzyl group in the target compound would likely produce aromatic protons at δ 7.2–7.5 ppm, similar to N-phenyl analogs in (δ 7.3–7.6 ppm) .

- Mass Spectrometry : Molecular ion peaks for benzyl derivatives are expected near m/z 350–400, comparable to N-(4-methylphenyl) analogs in (m/z 351.37) .

Antimicrobial Activity

Anticancer Potential

Enzyme Inhibition

- Triazole-thiones : suggests 1,2,4-triazole-3-thiones inhibit cyclooxygenase-2 (COX-2) via hydrophobic interactions .

Research Findings and Trends

Substituent Impact : Electron-withdrawing groups (e.g., nitro, chloro) enhance thermal stability but may reduce solubility. Electron-donating groups (e.g., methoxy) improve synthetic yields .

Heterocyclic Moieties: Phthalazine’s bicyclic structure may offer superior π-π stacking vs.

Biological Optimization : Hybridization with acridine or coumarin () improves bioactivity, suggesting the target compound’s phthalazine group could be leveraged for targeted therapy .

Biological Activity

Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that elucidate its therapeutic potential.

- IUPAC Name : Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)-

- Molecular Formula : C15H15N3S

- Molecular Weight : 269.36 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Hydrazinecarbothioamide derivatives have been studied for their ability to interact with various biological targets:

- Inhibition of Enzymes : These compounds often exhibit inhibitory activity against enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.

- Antioxidant Activity : The thioamide group may contribute to antioxidant properties, which can protect cells from oxidative stress.

- Interaction with DNA : Some studies suggest that hydrazinecarbothioamides can intercalate into DNA, potentially disrupting replication and transcription processes.

Anticancer Properties

Research indicates that hydrazinecarbothioamide derivatives possess significant anticancer activity. A study demonstrated that these compounds were effective against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| L1210 (Murine Leukemia) | 5.4 | |

| CEM (Human T-Lymphocyte) | 3.8 | |

| MCF-7 (Breast Cancer) | 4.5 |

These findings suggest that the compound's structural features contribute to its potency against cancer cells.

Case Studies

-

Case Study on Antitumor Activity :

- A derivative of hydrazinecarbothioamide was tested in vivo on murine models bearing L1210 tumors. The results showed a significant reduction in tumor size compared to controls, indicating strong antitumor effects.

-

Study on Mechanistic Insights :

- In vitro studies revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that hydrazinecarbothioamide may trigger programmed cell death mechanisms critical for cancer therapy.

Comparative Analysis with Similar Compounds

To understand the unique properties of hydrazinecarbothioamide, it is helpful to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Mechanism of Action |

|---|---|---|

| Hydrazinecarbothioamide (This Compound) | High | DNA intercalation, enzyme inhibition |

| Other Thioamide Derivative | Moderate | Primarily enzyme inhibition |

| Phenylhydrazone Derivative | Low | Limited interaction with DNA |

This comparison highlights the enhanced efficacy of hydrazinecarbothioamide due to its unique structural attributes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.